molecular formula C15H20N2O5 B4721813 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde

4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde

Cat. No. B4721813
M. Wt: 308.33 g/mol
InChI Key: ZAYXXYQFBPVFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde, also known as TMB-PCAL, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of piperazine and has been found to have a variety of interesting properties that make it useful in a number of different applications.

Mechanism of Action

The mechanism of action of 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain, including dopamine and serotonin. This modulation may help to reduce the cravings and withdrawal symptoms associated with drug addiction.
Biochemical and Physiological Effects:
4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde has been shown to have a number of interesting biochemical and physiological effects. For example, it has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin, which are associated with feelings of pleasure and well-being. It has also been found to have analgesic properties, meaning that it can help to reduce pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde in lab experiments is its high potency. This means that researchers can use relatively small amounts of the compound to achieve significant results. However, one of the limitations of using 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde is that it can be difficult to work with due to its complex synthesis process and the need for careful control of reaction conditions.

Future Directions

There are a number of different future directions for research involving 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde. One potential area of research is the development of new drugs based on the structure of 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde that may have even greater efficacy and fewer side effects. Another potential area of research is the use of 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde in combination with other drugs to enhance its effects and reduce the risk of side effects. Additionally, researchers may explore the potential use of 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde in the treatment of other conditions, such as depression and anxiety.

Scientific Research Applications

4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde has been used in a number of different scientific research applications, including studies of the central nervous system, pain management, and drug addiction. One of the most promising areas of research involving 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde is its potential use as a treatment for drug addiction.

properties

IUPAC Name

4-(3,4,5-trimethoxybenzoyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-20-12-8-11(9-13(21-2)14(12)22-3)15(19)17-6-4-16(10-18)5-7-17/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYXXYQFBPVFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.